N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are known to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with the dpre1 enzyme, resulting in the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The inhibition of the dpre1 enzyme disrupts the cell wall biosynthesis in mycobacterium tuberculosis . This disruption affects the survival and proliferation of the bacteria .
Action Environment
They inhibit the DprE1 enzyme, disrupting the cell wall biosynthesis in Mycobacterium tuberculosis and affecting the survival and proliferation of the bacteria
Preparation Methods
The synthesis of N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps. One common method includes the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine . Industrial production methods may employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom on the benzothiazole ring.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form more complex structures
Scientific Research Applications
N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in inhibiting the growth of various bacterial and fungal strains.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
®-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine: Known for its antimicrobial properties.
Isopropyl [(S)-1-[®-1-(6-fluorobenzothiazole-2-yl)ethylcarbamoyl]-2-methylpropyl] carbamate: A commercially used fungicide.
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: Another benzothiazole derivative with potential biological activity.
What sets N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-METHANESULFONYL-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE apart is its unique combination of functional groups, which may contribute to its enhanced biological activity and potential for diverse applications .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S2.ClH/c1-32(28,29)18-5-2-4-16(14-18)21(27)26(9-3-8-25-10-12-30-13-11-25)22-24-19-7-6-17(23)15-20(19)31-22;/h2,4-7,14-15H,3,8-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHWEYYCCAYDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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